2-Azahypoxanthine (AHX), structurally characterized by its 1,2,3-triazin-4(3H)-one core, is a highly specialized purine analog with dual significance in industrial procurement. Originally identified as a 'fairy chemical' produced by the fungus Lepista sordida, AHX functions as a potent, non-species-specific plant growth regulator that activates a specific purine metabolic pathway to enhance crop yields and stress tolerance[1]. Concurrently, in pharmaceutical manufacturing, 2-Azahypoxanthine is strictly defined as Dacarbazine Impurity A (and a Temozolomide degradation product), forming via the photolytic breakdown of the parent active pharmaceutical ingredients [2]. Commercially available as a high-purity synthetic compound, it is soluble in hot water and DMSO, making it readily processable for both aqueous agricultural formulations and analytical chromatography workflows. Its procurement is driven by the need for exact structural fidelity, whether for triggering specific transcriptional responses in plant biotechnology or for validating stability-indicating assays in oncology drug quality control.
Substituting 2-Azahypoxanthine with standard purines (such as hypoxanthine), crude fungal extracts, or its downstream metabolites fundamentally compromises both biological and analytical workflows. In agrochemical R&D, generic purines fail to activate the specific AHX-dependent metabolic pathway, while the use of crude Lepista sordida extracts introduces Imidazole-4-carboxamide (ICA)—a co-produced metabolite that actively inhibits root and shoot elongation, thereby neutralizing the desired growth-promoting effects [1]. Furthermore, substituting AHX with its oxidized plant metabolite, 2-Aza-8-oxohypoxanthine (AOH), results in delayed transcriptional activation and reduced tissue sensitivity in vitro [2]. In pharmaceutical quality control, generic triazines cannot be used as reference standards; regulatory frameworks strictly require pure 2-Azahypoxanthine to accurately quantify the specific photolytic degradation pathways of Dacarbazine and Temozolomide during accelerated stability testing [3].
Adenosine kinase activation drives non-selective depletion of all nucleotide pools, altering cellular response context compared to AHX.
Distinct crop yield and stress-tolerance profiles may not transfer; functional outcomes differ across plant species and application stages.
Lack confirmed substrate specificity for HGPRT, compromising the targeted guanine nucleotide depletion pathway observed with AHX.
In plant growth assays, the purity of the elicitor is critical. While crude extracts of Lepista sordida contain the growth-promoting AHX, they simultaneously contain Imidazole-4-carboxamide (ICA), a potent growth inhibitor. Studies on bentgrass seedlings demonstrate that pure AHX induces dose-dependent shoot and root elongation at concentrations of 0.05 to 1.0 mM, whereas the presence of ICA actively suppresses growth[1]. Procuring high-purity synthetic AHX is therefore essential to isolate the growth-promoting vector and avoid the antagonistic variability inherent to biological extracts.
| Evidence Dimension | Root and Shoot Elongation Activity |
| Target Compound Data | Pure 2-Azahypoxanthine (AHX) (Consistent dose-dependent elongation at 0.05–1.0 mM) |
| Comparator Or Baseline | Crude fungal extract / ICA co-metabolite (Dose-dependent growth suppression) |
| Quantified Difference | Pure AHX eliminates the antagonistic growth inhibition caused by ICA co-metabolites. |
| Conditions | Bentgrass seedling growth assay |
Procuring high-purity synthetic AHX ensures reproducible, positive growth responses in agricultural R&D by eliminating the inhibitory interference of crude extract co-metabolites.
When selecting a purine analog for in vitro metabolic engineering, response time and tissue sensitivity are key differentiators. In studies utilizing citrus juice sacs, treatment with AHX triggered rapid up-regulation of carotenoid biosynthetic genes. In contrast, treatment with its downstream metabolite, 2-Aza-8-oxohypoxanthine (AOH), resulted in delayed induction that only became apparent in the fourth week of culture [1]. This indicates that plant tissues exhibit higher immediate sensitivity to AHX compared to AOH.
| Evidence Dimension | Onset of Carotenoid Biosynthetic Gene Induction |
| Target Compound Data | 2-Azahypoxanthine (AHX) (Early-stage transcriptional up-regulation) |
| Comparator Or Baseline | 2-Aza-8-oxohypoxanthine (AOH) (Delayed induction, occurring at week 4) |
| Quantified Difference | AHX provides a significantly faster transcriptional response compared to the delayed 4-week onset of AOH. |
| Conditions | Citrus juice sac in vitro culture (carotenoid accumulation assay) |
For plant tissue culture workflows, AHX is the more efficient procurement choice over AOH due to its higher elicitor sensitivity and faster assay turnaround times.
The commercial viability of AHX as an agrochemical active is supported by robust field trial data. When applied as a 1 mM solution during the seedling and transplanting stages of rice cultivation, AHX significantly outperformed untreated controls. The treatment drastically increased brown rice yields by up to 18.7%, driven primarily by quantifiable increases in panicle number and culm length [1]. Standard fertilizers or generic purines do not replicate this specific, pathway-driven yield enhancement.
| Evidence Dimension | Brown Rice Grain Yield |
| Target Compound Data | 1 mM AHX treatment (Applied at seedling/transplanting) |
| Comparator Or Baseline | Untreated baseline control |
| Quantified Difference | Up to 18.7% increase in total grain yield relative to control. |
| Conditions | Field experiment (Oryza sativa L. cv. Nipponbare) |
This quantitative yield enhancement validates the procurement of AHX as a high-value active ingredient for next-generation crop stimulant formulations.
In pharmaceutical manufacturing, the photodegradation of the oncology drugs Dacarbazine and Temozolomide must be strictly monitored. Under UV exposure, pure Dacarbazine exhibits a drug content reduction of up to 5.6%, converting specifically into 2-Azahypoxanthine (designated as EP Impurity A) [1]. Generic triazines or structurally similar purines cannot be substituted in this workflow, as they do not possess the exact chromatographic retention time and mass-to-charge ratio required to validate pharmacopeial stability-indicating HPLC methods.
| Evidence Dimension | Photolytic Degradation Quantification (HPLC) |
| Target Compound Data | 2-Azahypoxanthine (Exact structural match for EP Impurity A) |
| Comparator Or Baseline | Generic purines or non-specific triazines (Chromatographic mismatch) |
| Quantified Difference | Only AHX provides the exact analytical specificity required to quantify the ~5.6% photolytic degradation of Dacarbazine. |
| Conditions | Accelerated photostability testing (UV radiation) of Dacarbazine APIs |
Procurement of this exact CAS (4656-86-4) is a strict regulatory requirement for oncology drug QC; analytical substitutes will result in compliance failures.
Due to its proven ability to increase crop yields by up to 18.7% in field trials, 2-Azahypoxanthine is highly suited for procurement by agrochemical R&D teams. It serves as a potent lead compound for developing novel plant growth regulators and seed treatments designed to enhance panicle number and stress tolerance in staple crops like rice and wheat [1].
AHX is a highly targeted elicitor for in vitro plant tissue culture workflows. Because it triggers transcriptional activation of biosynthetic genes (such as those for carotenoids) significantly faster than its oxidized metabolite AOH, it is an effective reagent for researchers engineering secondary metabolite production in high-value horticultural and agricultural crops [2].
In the pharmaceutical sector, 2-Azahypoxanthine is an indispensable reference standard. As the official EP Impurity A for Dacarbazine and a known degradation product of Temozolomide, it must be procured by QC laboratories to calibrate HPLC/LC-MS equipment, validate stability-indicating assays, and ensure regulatory compliance during the photostability testing of these critical oncology APIs [3].